![molecular formula C8H15Cl2N3O B2892580 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 2173999-93-2](/img/structure/B2892580.png)
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is characterized by the presence of an oxazole ring and a piperazine moiety, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a component of this compound, is known to have anthelmintic action, primarily targeting parasites such as roundworm and pinworm .
Mode of Action
Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine, a component of this compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds are known to paralyze parasites, leading to their expulsion from the host body .
Preparation Methods
The synthesis of 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or oxazole moiety is replaced by other functional groups.
Scientific Research Applications
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(1,3-Oxazol-4-yl)methyl]piperazine: Lacks the dihydrochloride component but shares similar structural features.
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]piperazine dihydrochloride: Contains a dimethyl-substituted isoxazole ring, which may confer different chemical and biological properties.
1-(1-Methyl-4-piperidinyl)piperazine: Features a piperidine ring instead of an oxazole ring, leading to different reactivity and applications
Biological Activity
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 1,3-oxazol-4-ylmethyl group. This structural arrangement is believed to contribute to its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The dihydrochloride form enhances solubility and stability, making it suitable for various laboratory applications.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. Studies have shown that it interferes with viral replication processes, potentially modulating host cellular responses to enhance antiviral efficacy. For instance, preliminary investigations have suggested its effectiveness against various viral pathogens, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated significant effects against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
In addition to its antiviral and antimicrobial properties, this compound has been studied for its anticancer activities. Initial findings suggest that it may induce cytotoxic effects in various cancer cell lines. For example, the compound has shown selective cytotoxicity with IC50 values below 10 µM against specific cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may inhibit key enzymes involved in viral replication.
- Cell Membrane Disruption : Its interaction with bacterial membranes can lead to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The oxazole derivative is then reacted with piperazine to form the final product.
- Salt Formation : The dihydrochloride salt is formed to enhance solubility.
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Applications in Research
This compound has a wide range of applications in scientific research:
Application Area | Description |
---|---|
Medicinal Chemistry | Used as a building block for synthesizing new therapeutic agents. |
Pharmacology | Investigated for potential therapeutic uses in treating infections and cancers. |
Material Science | Explored as an intermediate in the development of novel materials. |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antiviral Efficacy : A study demonstrated significant antiviral activity against influenza virus in vitro, with a notable reduction in viral load upon treatment.
- Antimicrobial Testing : In another investigation, the compound showed promising results against multi-drug resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those typically required for existing treatments.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-3-11(4-2-9-1)5-8-6-12-7-10-8;;/h6-7,9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEXDZQNJKANCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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